molecular formula C16H13BrN2O3S B2375547 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide CAS No. 686743-31-7

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide

Cat. No.: B2375547
CAS No.: 686743-31-7
M. Wt: 393.26
InChI Key: ISTXTTHXTAFVHQ-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide: is a synthetic organic compound that features an indole moiety, a sulfonyl group, and a bromophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide typically involves the following steps:

    Formation of the Indole Sulfonyl Chloride: The indole moiety is first sulfonylated using chlorosulfonic acid to form indole-3-sulfonyl chloride.

    Amidation Reaction: The indole-3-sulfonyl chloride is then reacted with 4-bromoaniline in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the bromophenyl group can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the sulfonyl and bromophenyl groups.

    2-((1H-indol-3-yl)sulfonyl)-N-phenylacetamide: Lacks the bromophenyl group.

    2-((1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a bromine atom.

Uniqueness

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide is unique due to the presence of both the sulfonyl and bromophenyl groups, which can enhance its biological activity and specificity. The combination of these functional groups allows for a wide range of chemical modifications and applications.

Biological Activity

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features an indole moiety, a sulfonyl group, and a bromophenyl group, which contribute to its unique properties and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C18H17BrN2O3SC_{18}H_{17}BrN_{2}O_{3}S. The structural components include:

  • Indole Moiety : Known for its role in various biological activities.
  • Sulfonyl Group : Enhances solubility and reactivity.
  • Bromophenyl Group : Contributes to the compound's electronic properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Indole Sulfonyl Chloride : Sulfonylation of indole using chlorosulfonic acid.
  • Amidation Reaction : Reaction with 4-bromoaniline in the presence of a base like triethylamine to yield the acetamide.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It effectively inhibited biofilm formation, which is crucial for combating persistent infections.

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • Cell Viability Studies : In vitro tests showed that it reduced the viability of cancer cell lines, particularly those overexpressing carbonic anhydrase IX (CA IX), which is often associated with tumor progression .
  • Mechanism of Action : The mechanism involves inhibition of specific enzymes or receptors, potentially leading to apoptosis in cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The indole moiety may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : The sulfonyl group may enhance binding affinity, while the bromophenyl group stabilizes the overall structure, facilitating interaction with biological targets .

Comparative Analysis

Compound NameStructureBiological ActivityMIC (μg/mL)
This compoundStructureAntimicrobial, Anticancer0.22 - 0.25
2-(1H-indol-3-yl)-N-phenylacetamideLacks sulfonyl and bromophenyl groupsModerate activityN/A
2-((1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamideContains chlorine instead of bromineLower activity compared to brominated variantN/A

Case Studies

In a recent study, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that modifications to the indole and sulfonamide groups significantly impacted antimicrobial efficacy, suggesting a structure–activity relationship (SAR) that can guide future drug design efforts .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfonyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c17-11-5-7-12(8-6-11)19-16(20)10-23(21,22)15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTXTTHXTAFVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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